molecular formula C14H8Br2Cl2N2O2 B3837250 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3837250
M. Wt: 466.9 g/mol
InChI Key: WNWQFWCSLVRBBA-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide (DBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBD is a hydrazone derivative that can be synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, it has been proposed that 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of proteasomes, which are responsible for the degradation of proteins. 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects:
3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has also been found to possess antimicrobial and antifungal properties and can be used for the treatment of various infections. Additionally, 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has been shown to possess neuroprotective effects and can be used for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize, has high purity, and has been extensively studied for its potential applications. However, 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide also has some limitations. It is not water-soluble and has poor bioavailability, which can limit its use in vivo. Additionally, the mechanism of action of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide. One area of research is the development of more efficient synthesis methods for 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide. Additionally, the mechanism of action of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide needs to be further elucidated to fully understand its potential applications. Another area of research is the development of more water-soluble derivatives of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide with improved bioavailability. Finally, the potential use of 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide for the treatment of inflammatory disorders and neurodegenerative disorders needs to be further explored.

Scientific Research Applications

3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields. It has been found to possess anticancer, antimicrobial, antifungal, and antioxidant properties. 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide has been found to possess anti-inflammatory properties and can be used for the treatment of inflammatory disorders.

properties

IUPAC Name

3,5-dibromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2Cl2N2O2/c15-8-3-10(13(21)11(16)4-8)14(22)20-19-6-7-1-2-9(17)5-12(7)18/h1-6,21H,(H,20,22)/b19-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWQFWCSLVRBBA-KPSZGOFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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